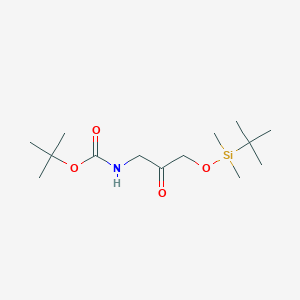
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate
描述
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is a compound that features a tert-butyl carbamate group and a tert-butyldimethylsilyl-protected hydroxy group. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyldimethylsilyl chloride with a hydroxy compound in the presence of a base such as imidazole, followed by the reaction with tert-butyl chloroformate to introduce the carbamate group .
Industrial Production Methods
In industrial settings, the production of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate may involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the tert-butyldimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives.
科学研究应用
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals where the protection of functional groups is crucial during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate involves the protection of hydroxy groups through the formation of a stable silyl ether. This protection prevents the hydroxy group from participating in unwanted reactions during synthetic processes. The tert-butyl carbamate group provides additional stability and can be removed under specific conditions to reveal the free amine group .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxy groups.
tert-Butyl carbamate: Used for the protection of amine groups.
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxy groups.
Uniqueness
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is unique in that it combines both a silyl-protected hydroxy group and a carbamate-protected amine group in a single molecule. This dual protection allows for greater versatility in multi-step synthetic processes, making it a valuable tool in organic synthesis .
属性
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWVDDNSMMEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-dichloro-N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669319.png)
![2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2669320.png)
![6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2669322.png)
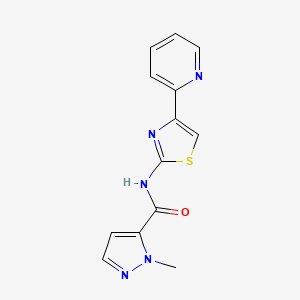

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)
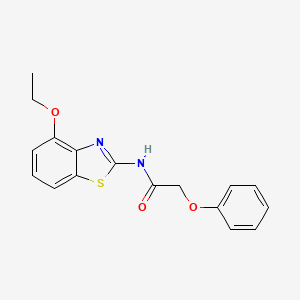
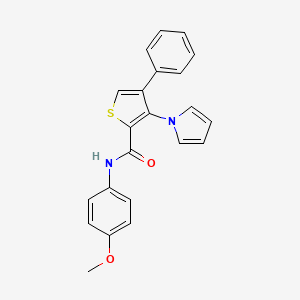
![7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2669331.png)
![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)
![5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2669338.png)
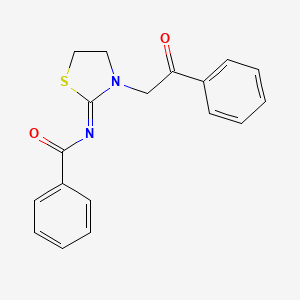
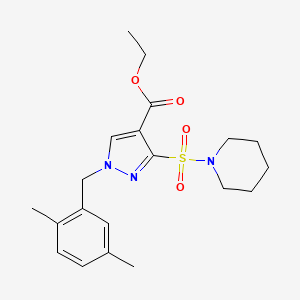
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2669342.png)
